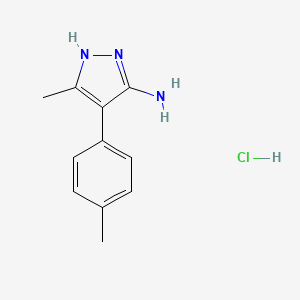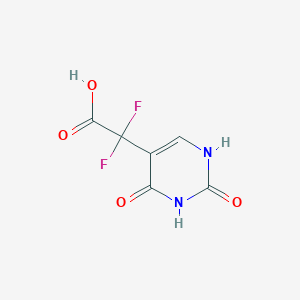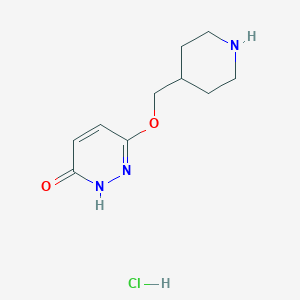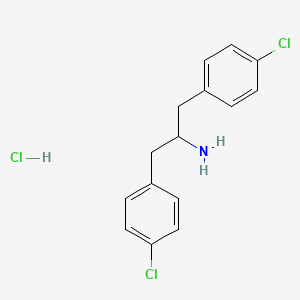
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride
Descripción general
Descripción
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 1375968-68-5 . It has a molecular weight of 316.66 and its IUPAC name is 1,3-bis(4-chlorophenyl)-2-propanamine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The Inchi Code for 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride is 1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H .Physical And Chemical Properties Analysis
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride is a powder in physical form . It has a molecular weight of 316.66 . The compound’s Inchi Code is 1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity
Chlorinated compounds, including chlorophenols and derivatives similar to 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride, have been extensively studied for their environmental presence and impact. Chlorophenols, for example, are recognized for their moderate to high persistence in the environment and potential toxic effects on aquatic and mammalian life. Their environmental fate, including degradation and bioaccumulation, has been a significant concern, leading to investigations into biodegradation as a remediation strategy (Krijgsheld & Gen, 1986); (Gunawardana, Singhal, & Swedlund, 2011).
Endocrine Disruption
The study of chlorinated compounds extends into their potential as endocrine disruptors, with research highlighting the ability of certain chlorophenols and bisphenols to mimic or interfere with hormone functions, posing risks to human health and wildlife. The endocrine-disrupting potential of bisphenol A (BPA) and related compounds has been extensively documented, indicating the need for careful consideration of chemical use and its regulatory implications (Bonefeld‐Jørgensen, Long, Hofmeister, & Vinggaard, 2007).
Bioremediation of Contaminated Soils
Research into bioremediation techniques for DDT-contaminated soils provides insights into methods that could potentially apply to similar chlorinated compounds. Biodegradation processes, involving specific bacterial and fungal species, offer a promising approach to reducing the environmental burden of persistent organic pollutants (Foght, April, Biggar, & Aislabie, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
1,3-bis(4-chlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQYYLHITBWPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)Cl)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)
![4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1473256.png)
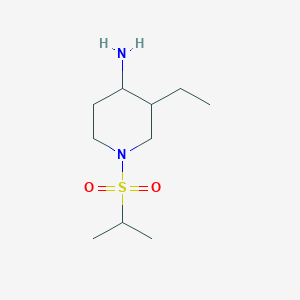
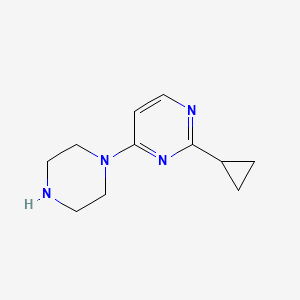
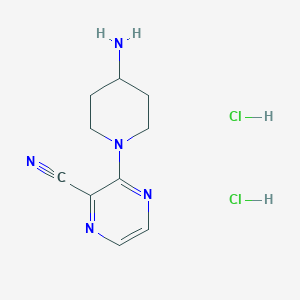
![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)
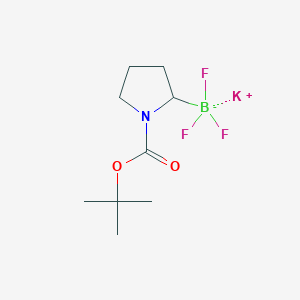
![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1473269.png)

